N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is acetylcholinesterase . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing both the level and duration of action of the neurotransmitter at the synapses .
Biochemical Pathways
The compound’s action on acetylcholinesterase affects the cholinergic pathway . By inhibiting acetylcholinesterase, the compound allows acetylcholine to accumulate in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific neural pathways and target organs involved.
Result of Action
The inhibition of acetylcholinesterase and subsequent increase in acetylcholine levels can lead to various physiological effects. In the context of cognitive function, this mechanism has been associated with the alleviation of cognitive decline .
Biochemical Analysis
Biochemical Properties
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has been found to interact with acetylcholinesterase, an enzyme crucial for cognitive function . It acts as an inhibitor of this enzyme, thereby playing a role in the management of cognitive decline .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on the cholinergic pathway and oxidative stress . It has been found to alleviate cognitive decline induced by scopolamine, a drug that induces memory impairment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of acetylcholinesterase and attenuation of oxidative stress . This leads to an improvement in cognitive function .
Temporal Effects in Laboratory Settings
Its ameliorative effects on cognitive decline have been demonstrated in studies .
Dosage Effects in Animal Models
It has been found to be effective in alleviating cognitive decline at a dose of 0.5 mg/kg .
Metabolic Pathways
It is known to interact with acetylcholinesterase, suggesting a role in the cholinergic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of 4-benzylpiperidine with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- 4-(2-Fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the piperidine ring and the benzyl group enhances its interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-2-15-19-20-16(23-15)14-8-10-21(11-9-14)17(22)18-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEUAQNSCRMURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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